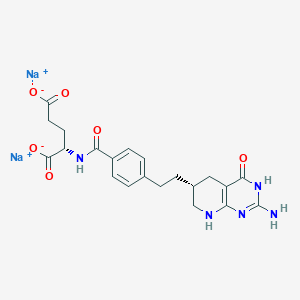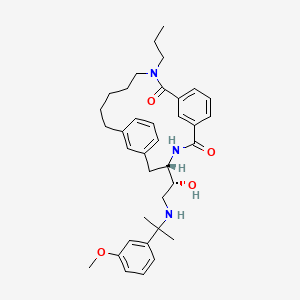
Lometrexol disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lometrexol (disodium) is a potent antifolate compound that inhibits glycinamide ribonucleotide formyltransferase (GARFT), an enzyme crucial for de novo purine synthesis. This inhibition leads to the disruption of purine metabolism, resulting in abnormal cell proliferation, apoptosis, and cell cycle arrest. Lometrexol (disodium) has shown significant anticancer activity and is also an effective inhibitor of human serine hydroxymethyltransferase 1/2 (hSHMT1/2) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lometrexol (disodium) involves multiple steps, starting with the preparation of the core structure, followed by functional group modificationsThe final product is obtained through purification and crystallization processes .
Industrial Production Methods: Industrial production of Lometrexol (disodium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Lometrexol (disodium) undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
Lometrexol (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study purine metabolism and enzyme inhibition.
Biology: Investigated for its effects on cell proliferation, apoptosis, and cell cycle regulation.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit purine synthesis and induce cell cycle arrest.
Industry: Utilized in the development of new antifolate drugs and therapeutic agents
Mechanism of Action
Lometrexol (disodium) exerts its effects by inhibiting glycinamide ribonucleotide formyltransferase (GARFT), an enzyme involved in the de novo synthesis of purines. This inhibition leads to a rapid depletion of intracellular purine ribonucleotides, causing abnormal cell proliferation, apoptosis, and cell cycle arrest. Additionally, Lometrexol (disodium) inhibits human serine hydroxymethyltransferase 1/2 (hSHMT1/2), further disrupting cellular metabolism .
Comparison with Similar Compounds
Methotrexate: Another antifolate that inhibits dihydrofolate reductase (DHFR) and is used in cancer chemotherapy.
Pemetrexed: Inhibits multiple folate-dependent enzymes and is used to treat non-small cell lung cancer and mesothelioma.
Raltitrexed: Inhibits thymidylate synthase and is used in the treatment of colorectal cancer
Uniqueness of Lometrexol (Disodium): Lometrexol (disodium) is unique in its specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT) without causing detectable levels of DNA strand breaks. This selective inhibition makes it a valuable tool for studying purine metabolism and developing targeted anticancer therapies .
Properties
Molecular Formula |
C21H23N5Na2O6 |
|---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
disodium;(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C21H25N5O6.2Na/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);;/q;2*+1/p-2/t12-,15+;;/m1../s1 |
InChI Key |
SVJSWELRJWVPQD-KJWOGLQMSA-L |
Isomeric SMILES |
C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B12397504.png)
![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)







![10-[[1-[2-(2-Fluoroethoxy)ethyl]triazol-4-yl]methyl]-2-methoxy-5,6-dimethylacridin-9-one](/img/structure/B12397535.png)
![1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397539.png)
